Scientific Field: Materials Science
Summary of Application: Trioctylphosphine (TOP) is used for the conversion of metal nanocrystals, bulk powders, foils, wires, thin films to metal phosphides.
Methods of Application: The solution-mediated reaction of pre-formed metals with TOP at temperatures below 370°C.
Results or Outcomes: This method has been successful in forming a wide range of transition-metal and post-transition-metal phosphides using a range of both bulk and nanoscale metals as precursors.
Scientific Field: Nanotechnology
Summary of Application: TOP can act as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur.
Summary of Application: TOP is used for coating zinc sulfide shells on cadmium-selenium quantum dot core by successive ionic layer adsorption and reaction method.
Scientific Field: Chemistry
Summary of Application: Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide.
Scientific Field: Semiconductor Technology
Summary of Application: Trioctylphosphine reacts with elemental selenium to give trioctylphosphine selenide (TOPSe), which is a reagent for the preparation of cadmium selenide and related semiconductors.
Summary of Application: Trioctylphosphine is used both as a solvent and stabilizer for the large-scale preparation of high-quality cadmium sulfide nanorods.
Scientific Field: Organic Chemistry
Summary of Application: Trioctylphosphine is used in organic synthesis and organometallic reactions.
Trioctylphosphine is an organophosphorus compound with the chemical formula . It is a colorless to yellowish liquid that is insoluble in water but soluble in organic solvents. This compound has a distinctive odor and is classified as a tertiary phosphine, which means it has three octyl groups attached to the phosphorus atom. Trioctylphosphine is sensitive to air and moisture, making it necessary to handle it under inert conditions to prevent degradation or unwanted reactions .
Trioctylphosphine exhibits moderate toxicity. It can cause severe irritation upon contact with skin and eyes, and inhalation of its vapors may lead to respiratory issues. Studies have indicated that exposure can result in alterations in liver and kidney weights, alongside musculoskeletal changes in animal models . Due to its hazardous nature, appropriate safety measures must be taken when handling this compound.
Trioctylphosphine can be synthesized through various methods:
Trioctylphosphine finds numerous applications across various fields:
Studies on the interactions of trioctylphosphine focus on its role as a ligand in coordination chemistry. Its ability to stabilize metal ions makes it valuable in catalysis and materials synthesis. Additionally, its interactions with biological systems highlight its toxicological profile and potential environmental impact due to its lipophilic nature .
Several compounds share structural similarities with trioctylphosphine. Below is a comparison highlighting their unique features:
Compound | Formula | Unique Features |
---|---|---|
Tri-n-butylphosphine | Shorter alkyl chains; used in organic synthesis | |
Triethylphosphine | More volatile; commonly used as a reagent | |
Trioctylphosphine oxide | Oxidized form; used for metal extraction |
Trioctylphosphine stands out due to its long alkyl chains that enhance its lipophilicity and ability to stabilize metal complexes effectively. This property makes it particularly useful in solvent extraction processes compared to similar compounds.
Corrosive;Irritant